molecular formula C7H6BrNO2 B1267226 3-Bromo-2-nitrotoluene CAS No. 52414-97-8

3-Bromo-2-nitrotoluene

Cat. No.: B1267226
CAS No.: 52414-97-8
M. Wt: 216.03 g/mol
InChI Key: XDKMDDOCVPNVMB-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrotoluene: is an organic compound with the molecular formula C7H6BrNO2 . It is a derivative of toluene, where the methyl group is substituted with a bromine atom at the third position and a nitro group at the second position on the benzene ring. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-nitrotoluene plays a crucial role in biochemical reactions, particularly in the synthesis of polysubstituted benzenes. It interacts with various enzymes and proteins, facilitating electrophilic aromatic substitution reactions. The bromine and nitro groups on the benzene ring influence the reactivity and orientation of the compound in these reactions. For instance, the nitro group is a strong electron-withdrawing group, which deactivates the benzene ring and directs incoming substituents to the meta position .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of these biomolecules, impacting overall cell function. For example, the presence of the nitro group can lead to oxidative stress within cells, affecting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The bromine atom can participate in halogen bonding, while the nitro group can engage in hydrogen bonding and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical changes. Threshold effects have been observed, where a certain dosage level triggers a noticeable change in cellular activity. High doses of this compound can be toxic, leading to adverse effects such as oxidative stress, enzyme inhibition, and disruption of cellular metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation. These metabolic reactions can alter the compound’s biochemical properties and influence its activity within cells. For example, the nitro group can be reduced to an amino group, changing the compound’s reactivity and interactions with biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate the movement of the compound across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can affect its biochemical activity and interactions with biomolecules. For instance, the presence of specific transporters can enhance the uptake and distribution of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, the nitro group can act as a targeting signal, directing the compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-nitrotoluene: One common method to prepare 3-bromo-2-nitrotoluene is by brominating 2-nitrotoluene.

    Nitration of 3-bromotoluene: Another method involves the nitration of 3-bromotoluene using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Industrial Production Methods:

  • Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) for nucleophilic substitution reactions.

Major Products:

    Reduction: 3-Bromo-2-aminotoluene.

    Substitution: 2-Nitro-3-hydroxytoluene.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

1-bromo-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKMDDOCVPNVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200433
Record name Benzene, 1-bromo-3-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52414-97-8
Record name Benzene, 1-bromo-3-methyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052414978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-bromo-3-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52414-97-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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